molecular formula C28H54O4 B12102704 Octacosanedioic acid CAS No. 5632-97-3

Octacosanedioic acid

Cat. No.: B12102704
CAS No.: 5632-97-3
M. Wt: 454.7 g/mol
InChI Key: WHTKRYWWSTYDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octacosanedioic acid (C₂₈H₅₄O₄, molecular weight 454.74 g/mol) is a long-chain dicarboxylic acid characterized by 28 carbon atoms with terminal carboxylic acid groups. It is naturally sourced from plants such as Equisetum arvense (horsetail) and has been identified in metabolomic studies of Calendula officinalis cultivars, where it constitutes a significant fraction of lipid metabolites . Its extended hydrocarbon chain confers high hydrophobicity, making it a structural component in plant cuticular waxes and microbial membranes.

Properties

CAS No.

5632-97-3

Molecular Formula

C28H54O4

Molecular Weight

454.7 g/mol

IUPAC Name

octacosanedioic acid

InChI

InChI=1S/C28H54O4/c29-27(30)25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28(31)32/h1-26H2,(H,29,30)(H,31,32)

InChI Key

WHTKRYWWSTYDNH-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Octacosanedioic acid is typically synthesized through the oxidation of long-chain hydrocarbons. One common method involves the reaction of octanoyl chloride with malonic acid in an organic solvent . The reaction conditions usually require a catalyst and controlled temperature to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale oxidation processes. These processes often involve the use of strong oxidizing agents and high temperatures to achieve efficient conversion rates. The resulting product is then purified through crystallization or distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Octacosanedioic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce shorter-chain dicarboxylic acids.

    Reduction: Reduction reactions can convert it into long-chain alcohols.

    Substitution: It can participate in substitution reactions to form esters and other derivatives.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Acid chlorides and alcohols are typical reagents for esterification reactions.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Octacosanedioic acid consists of a straight-chain hydrocarbon backbone with two carboxylic acid functional groups at each end. Its molecular formula is C28H54O2C_{28}H_{54}O_2, and it has a molecular weight of approximately 426.7 g/mol. The structure can be represented as follows:HOOC CH2)26 COOH\text{HOOC CH}_2)_{26}\text{ COOH}

Biochemical Applications

2.1. Lipid Metabolism Studies

Research indicates that this compound plays a role in lipid metabolism, particularly in the context of fatty acid elongation and desaturation processes. It has been identified as a substrate for various enzymatic reactions involved in lipid biosynthesis, which can impact cellular energy metabolism and membrane fluidity.

Case Study: Lipid Profiles in Reye's Syndrome

A study highlighted the presence of this compound in the blood serum of patients with Reye's syndrome, suggesting its potential role as a biomarker for this condition . The findings indicate that alterations in lipid profiles, including dicarboxylic acids like this compound, may be associated with metabolic disturbances observed in Reye's syndrome.

4.1. Drug Delivery Systems

Research has indicated that this compound can be employed in drug delivery systems due to its ability to form stable micelles and liposomes. These structures enhance the solubility and bioavailability of hydrophobic drugs.

Case Study: Liposomal Formulations

In a study focusing on liposomal formulations containing this compound, researchers observed improved encapsulation efficiency and release profiles for various therapeutic agents, suggesting its potential as an excipient in pharmaceutical applications .

Mechanism of Action

The mechanism of action of octacosanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid membranes, affecting their fluidity and function. Its long hydrophobic chain allows it to interact with other lipid molecules, potentially influencing cellular processes such as signaling and membrane transport .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Octadecanedioic Acid (C₁₈H₃₄O₄)

  • Molecular Weight : 314.46 g/mol .
  • Structure : A shorter-chain dicarboxylic acid (18 carbons).
  • Sources : Found in human blood serum and synthetic pathways .
  • Key Differences :
    • Lower hydrophobicity due to shorter chain length.
    • Used in polymer synthesis (e.g., nylons) and biomedical research due to its biodegradability .

13,16-Dimethyl Octacosanedioic Acid (Iso-Diabolic Acid)

  • Molecular Formula : C₃₀H₅₈O₄ (branched isomer).
  • Structure : Methyl branches at C-13 and C-16 positions .
  • Sources : Membrane lipid in Acidobacteria subdivisions 1 and 3, particularly in thermophilic environments .
  • Key Differences :
    • Branched structure enhances membrane stability under extreme temperatures.
    • Constitutes 22–43% of total fatty acids in Acidobacteria, compared to plant-specific this compound .

Dioxooctacosanoic Acid (Isomer 1)

  • Molecular Formula : C₂₈H₅₂O₄ .
  • Structure : Contains two ketone groups, differentiating it from the dicarboxylic acid structure of this compound.
  • Sources : Co-occurs with this compound in Calendula officinalis but at lower concentrations (87.02–131.44 μg/g vs. 91.93–200.32 μg/g) .
  • Key Differences :
    • Ketone groups increase reactivity, enabling participation in redox reactions.

10-Octadecenoic Acid (C₁₈H₃₄O₂)

  • Structure: Mono-unsaturated fatty acid with a double bond at C-10 .
  • Key Differences :
    • Single carboxylic acid group vs. two in this compound.
    • Role in cellular signaling and energy storage, unlike structural roles of dicarboxylic acids .

Quantitative and Functional Comparisons

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Feature
This compound C₂₈H₅₄O₄ 454.74 >100 (estimated) Low in water Plant cuticular wax component
Octadecanedioic acid C₁₈H₃₄O₄ 314.46 129–131 Moderate Polymer precursor
Iso-Diabolic acid C₃₀H₅₈O₄ 486.78 Not reported Insoluble Thermophile membrane stability
Dioxooctacosanoic acid C₂₈H₅₂O₄ 452.73 Not reported Low Redox-active metabolite

Biological Activity

Octacosanedioic acid, also known as iso-diabolic acid (13,16-dimethyl this compound), is a long-chain dicarboxylic acid that has garnered interest due to its unique biological activities and structural properties. This compound is predominantly found in certain bacterial membranes, particularly within the phylum Acidobacteria, which plays a significant role in various ecological processes.

Chemical Structure

This compound is characterized by a long hydrocarbon chain with two carboxylic acid groups at each end. Its structural formula can be represented as:

C28H54O4\text{C}_{28}\text{H}_{54}\text{O}_4

This structure contributes to its amphiphilic properties, making it an essential component of membrane lipids in specific bacterial species.

1. Role in Bacterial Membranes

This compound is a major membrane-spanning lipid in subdivisions 1, 3, and 4 of the Acidobacteria phylum. Studies have shown that it constitutes a significant portion of the total fatty acids in these bacteria, with concentrations ranging from 11% to 48% depending on the species examined .

  • Table 1: Concentration of this compound in Various Acidobacteria Strains
Strain NamePercentage of Total Fatty Acids
Candidatus Solibacter usitatus11%
Candidatus Chloracidobacterium thermophilum22-43%
Acidobacterium OLB1725-39%
Acidobacterium sp. strain48%

This lipid's presence indicates its potential role in maintaining membrane integrity and fluidity under varying environmental conditions, which is crucial for the survival of these microorganisms in diverse habitats such as soils, peatlands, and aquatic environments .

2. Potential Applications

The unique properties of this compound have led researchers to explore its applications in biotechnology and environmental science:

  • Bioremediation : Certain strains of Acidobacteria that utilize this compound may be involved in degrading pollutants, thereby aiding bioremediation efforts.
  • Biofuel Production : The metabolic pathways involving this compound could be harnessed for biofuel production, as some bacteria can convert fatty acids into biofuels.

Case Study 1: Lipid Composition Analysis

A study conducted on seven phylogenetically diverse strains of Acidobacteria revealed that this compound derivatives were released upon hydrolysis, confirming its role as a major lipid component. The research utilized gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to analyze the lipid profiles .

Case Study 2: Environmental Implications

Research highlighted the significance of this compound in microbial communities within wetlands. The presence of this compound was linked to the microbial adaptation mechanisms that allow Acidobacteria to thrive in nutrient-poor environments .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing octacosanedioic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves catalytic oxidation of long-chain alkanes or hydrolysis of ester derivatives. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and infrared spectroscopy (IR) to identify carboxyl functional groups. Ensure calibration with certified reference materials (e.g., NIST Standard Reference Database 69) to validate analytical accuracy . For natural sources like Equisetum arvense, extraction protocols require Soxhlet apparatus with ethanol, followed by purification via recrystallization .

Q. How can researchers ensure reproducibility in quantifying this compound using chromatographic techniques?

  • Methodological Answer : Optimize GC-MS parameters (e.g., column type: DB-5MS, temperature gradient: 50°C to 320°C at 10°C/min). Use internal standards (e.g., deuterated fatty acids) to correct for matrix effects. Validate methods via spike-recovery experiments (target recovery: 85–115%) and inter-laboratory comparisons. Document retention indices and mass spectra in peer-reviewed formats to align with IUPAC guidelines .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of aerosolized particles.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound function as a membrane-spanning lipid in Acidobacteria, and what experimental approaches validate its ecological role?

  • Methodological Answer : Studies using lipidomics (e.g., HPLC-ESI-MS) reveal its integration into bacterial membranes, enhancing thermal stability. In vitro assays with Acidobacteria cultures under varying pH (4–7) and temperature (20–40°C) demonstrate its role in maintaining membrane fluidity. Comparative lipidomics of knockout mutants vs. wild-type strains further confirm biosynthetic pathways .

Q. How should researchers address contradictions in reported physicochemical properties of this compound (e.g., melting point discrepancies)?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Resolve via:

  • Differential Scanning Calorimetry (DSC) : Compare melting endotherms across batches.
  • X-ray Diffraction (XRD) : Identify crystalline vs. amorphous phases.
  • Collaborative Studies : Cross-validate data with independent labs using standardized protocols .

Q. What advanced extraction techniques optimize yield of this compound from complex matrices like sediments or plant tissues?

  • Methodological Answer : Accelerated solvent extraction (ASE) at 100°C with dichloromethane:methanol (9:1 v/v) achieves >90% recovery. Post-extraction, purify using silica gel chromatography (eluent: hexane:ethyl acetate gradient). Validate via recovery experiments spiked with 13C^{13}C-labeled analogs .

Data Analysis and Interpretation

Q. How can researchers design robust statistical models to analyze dose-response relationships of this compound in toxicological studies?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to EC50_{50} calculations. Use ANOVA with post-hoc Tukey tests for group comparisons. Address outliers via Grubbs’ test and report confidence intervals (95%) to quantify uncertainty .

Q. What frameworks are recommended for integrating this compound data into broader lipidomic or geochemical databases?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Metadata Standards : Include molar mass (454.74 g/mol), CAS number, and extraction protocols.
  • Platforms : Use Lipid Maps or GNPS for spectral matching.
  • Cross-Referencing : Link to related biomarkers (e.g., iso-diabolic acid) in public repositories .

Tables for Methodological Reference

Characterization Technique Key Parameters Validation Criteria Reference
GC-MSColumn: DB-5MS, Temp: 50–320°CRetention index ±2% of NIST database
NMR (¹³C)Solvent: CDCl3_3, Frequency: 125 MHzChemical shift alignment with PubChem
ASE ExtractionSolvent: DCM:MeOH (9:1), 100°CSpike recovery 85–115%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.